(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
(3S)-3-Hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core. This structure incorporates a tert-butoxycarbonyl (Boc) protecting group at the 7-position, a hydroxyl group at the 3S position, and a carboxylic acid at the bridgehead 1-position . The rigid norbornane-like framework imposes conformational restrictions, making it valuable for studying peptide secondary structures and nicotinic acetylcholine receptor ligands, such as epibatidine analogues . Its synthesis often involves Diels-Alder reactions, nucleophilic displacements, and resolution methods to achieve enantiopure forms .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1 |
InChI Key |
MMWLYNIDGURLNG-XIGTVVQJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1(C[C@@H]2O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multistep approach that carefully constructs the bicyclic azabicyclo[2.2.1]heptane core, followed by selective functional group transformations to install the hydroxyl, carboxylic acid, and tert-butyl carbamate substituents.
- The starting materials often include bicyclic amine precursors or suitably protected azabicyclic intermediates.
- Key steps involve selective oxidation to introduce the hydroxyl group at the 3-position and carboxylation at the 1-position.
- The tert-butyl carbamate (Boc) protecting group is introduced via carbamoylation reactions, typically using tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions.
Purification steps commonly use chromatographic techniques such as flash chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC). Structural confirmation is achieved through NMR spectroscopy , mass spectrometry, and sometimes X-ray crystallography.
Stepwise Preparation Methodology
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Construction of azabicyclo[2.2.1]heptane core | Cyclization of suitable amino alcohol precursors under controlled conditions | Requires inert atmosphere and dry solvents |
| 2 | Introduction of hydroxyl group at C-3 | Selective oxidation using mild oxidants (e.g., OsO4 or KMnO4 in controlled amounts) | Avoid overoxidation; stereoselectivity critical |
| 3 | Carboxylation at C-1 | Carboxylation via lithiation followed by CO2 quenching or direct oxidation of aldehyde intermediates | Controlled temperature to maintain stereochemistry |
| 4 | Installation of tert-butyl carbamate protecting group at N-7 | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base such as triethylamine | Protects amine functionality, facilitates purification |
| 5 | Purification and characterization | Flash chromatography, RP-HPLC; NMR (1H, 13C), Mass Spec | Ensures high purity and correct stereochemistry |
Representative Synthetic Protocol (Summary)
- Starting Material Preparation: Begin with an azabicyclic amine precursor. Conduct cyclization under anhydrous argon atmosphere using dry solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- Hydroxylation: Perform stereoselective oxidation at the 3-position using potassium permanganate or osmium tetroxide under cold conditions (~0°C to 4°C) to avoid side reactions.
- Carboxylation: Introduce the carboxylic acid group by lithiation of the bicyclic intermediate followed by bubbling CO2 gas or oxidation of an aldehyde intermediate.
- Carbamate Formation: Treat the amine with di-tert-butyl dicarbonate in the presence of triethylamine in anhydrous solvent to yield the tert-butyl carbamate.
- Purification: Use reverse-phase HPLC to separate the desired stereoisomer with high purity.
- Characterization: Confirm structure and stereochemistry by NMR spectroscopy and mass spectrometry.
Analytical Data and Characterization
| Analytical Technique | Purpose | Typical Observations |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation and stereochemistry | Characteristic chemical shifts for hydroxyl, carbamate, bicyclic protons; coupling constants confirm stereochemistry |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 257.28 (M+H)+ consistent with C12H19NO5 |
| RP-HPLC | Purity assessment | Single major peak with retention time specific to compound, >95% purity |
| Infrared Spectroscopy (IR) | Functional group identification | Peaks corresponding to OH (~3400 cm-1), carbamate C=O (~1700 cm-1), and carboxylic acid C=O (~1720 cm-1) |
Research Findings and Variations
- The compound’s synthesis has been reported in patent literature emphasizing optically active azabicyclo ring derivatives, highlighting the importance of stereochemical control in the preparation process.
- The synthetic route often employs chromatographic purification and NMR structural confirmation to ensure the correct stereochemical configuration and high purity.
- The compound can undergo further chemical modifications, such as esterification or oxidation, enabling its use as an intermediate in medicinal chemistry.
- The preparation requires careful control of reaction conditions, especially temperature and atmosphere (argon), to prevent degradation or racemization.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| Key Reagents | Potassium permanganate, di-tert-butyl dicarbonate, triethylamine, CO2 gas |
| Solvents | DCM, DMF, EtOAc, MeCN (anhydrous) |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Temperature Range | -78°C to room temperature, depending on step |
| Purification | Flash chromatography, RP-HPLC |
| Characterization | NMR, MS, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, esters.
Scientific Research Applications
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, also known as (3S)-7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, is a chemical compound with a specific molecular structure and formula . It has a molecular weight of 257.28 g/mol and the molecular formula C12H19NO5 .
IUPAC Name: (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Other Identifiers:
- CAS Number: 1250883-59-0
- PubChem CID: 71305243
- InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1
- InChIKey: MMWLYNIDGURLNG-XIGTVVQJSA-N
- SMILES: CC(C)(C)OC(=O)N1C2CCC1(C[C@@H]2O)C(=O)O
While the provided search results do not offer specific applications of this compound, they do provide context and related information:
- Chemical Information: The compound is characterized by its structural features, including a bicyclic heptane ring, a carboxylic acid group, and a tert-butoxycarbonyl protecting group .
- Related Compounds: Other compounds with similar structural features, such as (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid and (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid, are used in chemical synthesis . These compounds often serve as building blocks or intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields.
- General Applications of Similar Compounds: Compounds containing carboxylic acid and amine groups, especially those protected with a tert-butoxycarbonyl (Boc) group, are commonly used in peptide synthesis, pharmaceutical research, and as building blocks in organic synthesis. The Boc group is used to protect the amine functionality during chemical reactions . The hydroxy group can be used for further functionalization or modification of the molecule .
Given this information and the nature of similar compounds, this compound is likely used in the following applications:
- Pharmaceutical Research: As a building block in the synthesis of drug candidates. Its unique structure may allow medicinal chemists to create novel molecules with specific biological activities.
- Peptide Synthesis: As a protected amino acid derivative in the synthesis of peptides and peptidomimetics.
- Chemical Synthesis: As a chiral building block in the synthesis of complex organic molecules, where its stereochemistry can be leveraged to control the stereochemistry of the final product.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
7-Boc-7-Azabicyclo[2.2.1]Heptane-2-Carboxylic Acid
- Key Differences : The carboxylic acid group is at position 2 instead of 1, altering the electronic and steric profile.
- Applications : Used as a precursor for carbapenem antibiotics and conformationally constrained peptides .
- Synthetic Routes : Similar to the target compound but diverges in regioselective functionalization of the bicyclic core .
(1S,3R,4R)-3-Hydroxy-7-Azabicyclo[2.2.1]Heptane-1-Carboxylic Acid
- Key Differences : Lacks the Boc group at the 7-position, increasing polarity and reducing stability under acidic conditions.
- Biological Relevance: Mimics 3-hydroxyproline in peptides, inducing non-planar amide bonds and altered β-turn conformations .
Bicyclic Systems with Heteroatom Variations
4-Thia-1-Azabicyclo[3.2.0]Heptane Derivatives (Penicillins)
- Example: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS RN: 525-97-3) .
- Structural Contrasts :
- Contains sulfur (thia group) instead of a second nitrogen.
- Smaller bicyclo[3.2.0] ring system with a β-lactam moiety.
- Bioactivity : Antibacterial activity via β-lactamase inhibition, unlike the target compound’s role in neuropharmacology .
2-Azabicyclo[2.2.2]Octane Derivatives
- Example : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS RN: 2410984-39-1) .
- Structural Contrasts :
- Larger bicyclo[2.2.2]octane framework with increased ring strain.
- Methylene group at position 5 enhances rigidity differently.
Functional Group Variations
Cr(III) Complex of 4-Thia-1-Azabicyclo[3.2.0]Heptane
Decarboxyticarcillin (CAS RN: 6933-26-2)
- Modifications : Thiophene-acetyl side chain at position 4.
- Bioactivity : Extended-spectrum β-lactam antibiotic; contrasts with the target compound’s lack of direct antimicrobial action .
Comparative Data Table
Research Findings and Mechanistic Insights
- Conformational Effects : The 7-azabicyclo[2.2.1]heptane system enforces a twisted amide bond, leading to pyramidalization of the bridgehead nitrogen. Quantum mechanical studies show this distortion enhances interactions with biological targets like nicotinic receptors .
- Synthetic Flexibility : The Boc group in the target compound improves stability during peptide coupling, unlike unprotected analogues prone to degradation .
- Biological Activity : Unlike sulfur-containing bicyclic antibiotics (e.g., penicillins), the target compound’s bioactivity is linked to its ability to mimic proline in peptides, altering secondary structure and receptor binding .
Biological Activity
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on available literature.
The compound's molecular formula is with a molar mass of 231.25 g/mol. It exhibits a melting point of 157°C and a predicted boiling point of approximately 390.9°C. The compound is classified as an irritant and should be stored at temperatures between 2-8°C for stability .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It can act as an inhibitor or modulator by binding to the active sites of these targets, influencing their activity through various interactions including hydrogen bonding and hydrophobic effects .
Biological Activity
Research indicates that derivatives of azabicyclo[2.2.1]heptane compounds exhibit significant biological activities, particularly in relation to neurotransmitter systems:
- Dopamine Transporter Interaction : Studies have shown that related compounds display binding affinities at dopamine transporters, with some derivatives being significantly less potent than cocaine but still relevant for therapeutic exploration .
- Enzyme Inhibition : The compound may serve as a substrate mimic in enzyme studies, providing insights into enzyme mechanisms and protein interactions .
Case Studies
Several studies have explored the biological implications of azabicyclo[2.2.1]heptane derivatives:
- Cocaine Binding Site Ligands : A study evaluated various stereoisomers of azabicyclo compounds for their binding affinities at the dopamine transporter, revealing that some isomers had enhanced potency compared to others .
- Synthesis and Biological Evaluation : Research involving the synthesis of (3S)-3-hydroxy derivatives has demonstrated their potential as intermediates in drug development, particularly in creating more selective receptor modulators .
Applications in Research
The unique structural properties of this compound make it a valuable compound in various fields:
Medicinal Chemistry : Its derivatives are being explored for their potential use in treating neurological disorders by modulating neurotransmitter systems.
Chemical Biology : The compound serves as a useful tool for studying enzyme interactions and mechanisms due to its structural similarity to natural substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
